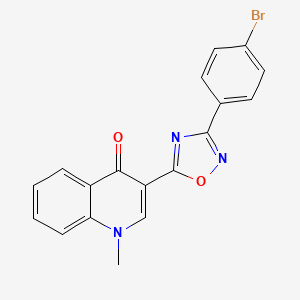

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Quinoline synthesis: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the oxadiazole ring or the bromophenyl group using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities

Medicine

In medicine, the compound could serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, the compound might be used in the development of new materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.

Mécanisme D'action

The mechanism by which 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-bromophenyl)-1,2,4-oxadiazole: Lacks the quinoline core, making it less versatile in certain applications.

1-methylquinolin-4(1H)-one:

4-bromoquinoline: Lacks the oxadiazole ring, reducing its potential for functionalization.

Uniqueness

The combination of the quinoline core, oxadiazole ring, and bromophenyl group in 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond

Activité Biologique

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C14H10BrN3O2 with a molecular weight of approximately 316.15 g/mol. The structure includes a quinoline moiety linked to an oxadiazole ring substituted with a bromophenyl group. This structural arrangement is believed to contribute to its biological activities.

Antimicrobial Activity

Quinoline derivatives, including the compound , have been reported to exhibit antimicrobial properties . Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial DNA synthesis and function .

Anticancer Potential

The anticancer activity of quinoline derivatives has been extensively studied. Research has demonstrated that compounds similar to This compound can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression. For example, certain quinoline-based compounds have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Anti-inflammatory Effects

Another significant biological activity associated with quinoline derivatives is their anti-inflammatory effect. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. Some studies have reported that specific derivatives exhibit IC50 values around 10 μM for LOX inhibition, suggesting potential for treating inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that those containing oxadiazole moieties exhibited enhanced cytotoxicity against MCF-7 cells. The compound's structure was linked to its ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | MCF-7 | 2.5 | Apoptosis induction |

| 3b | HCT-116 | 3.0 | Cell cycle arrest |

| 3c | A549 | 4.0 | ROS generation |

Inflammatory Response Study

Research investigating the anti-inflammatory properties of related compounds found that they significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic effects in conditions like rheumatoid arthritis .

Propriétés

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMWZWNVKBFRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.